2-(3-Methoxyphenyl)oxirane

概述

描述

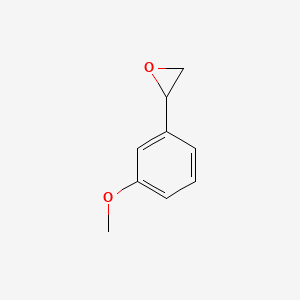

2-(3-Methoxyphenyl)oxirane is an epoxide compound featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the meta (3rd) position, directly attached to an oxirane (three-membered cyclic ether) ring. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol. The methoxy group confers electron-donating properties, influencing the compound's electronic distribution, reactivity, and interactions with biological targets. This compound is primarily utilized as a synthetic intermediate in organic chemistry, medicinal chemistry, and agrochemical research due to the oxirane ring's inherent strain and reactivity .

准备方法

2-(3-Methoxyphenyl)oxirane can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-Methoxyphenyl)-1,2-dihaloethane with tert-butanone peroxide, resulting in the formation of the epoxy compound . Industrial production methods typically involve similar reaction conditions, ensuring the efficient and scalable production of the compound.

化学反应分析

2-(3-Methoxyphenyl)oxirane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the oxirane ring into a diol.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and carboxylic acids . Major products formed from these reactions include β-hydroxypropyl esters and other functionalized molecules .

科学研究应用

2-(3-Methoxyphenyl)oxirane has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of dyes, fragrances, and fungicides

作用机制

The mechanism of action of 2-(3-Methoxyphenyl)oxirane involves the nucleophilic attack on the oxirane ring, leading to ring-opening reactions. This process can be catalyzed by various reagents, including acids, bases, and enzymes. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

相似化合物的比较

Structural Analogs: Substituent Position and Functional Group Variations

The biological and chemical properties of 2-(3-Methoxyphenyl)oxirane are distinct from structurally related epoxides. Key comparisons include:

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituent Position/Group | Key Differences from this compound |

|---|---|---|---|

| 2-(4-Methoxyphenyl)oxirane | C₉H₁₀O₂ | Para-methoxy | Altered electronic effects due to para-substitution; reduced steric hindrance |

| 2-(2-Methoxyphenyl)oxirane | C₉H₁₀O₂ | Ortho-methoxy | Steric crowding near oxirane ring; decreased nucleophilic attack efficiency |

| 2-Phenyloxirane | C₈H₈O | No substituent | Lower reactivity due to absence of electron-donating groups |

| 2-(3-Chlorophenyl)oxirane | C₈H₇ClO | 3-chloro | Electron-withdrawing Cl reduces ring electron density; increased electrophilicity |

| 2-(3-Nitrophenyl)oxirane | C₈H₇NO₃ | 3-nitro | Strong electron-withdrawing effects; higher oxidative potential |

| 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid | C₁₀H₁₀O₄ | Carboxylic acid at C2 | Enhanced hydrogen bonding and solubility; potential for salt formation |

生物活性

2-(3-Methoxyphenyl)oxirane, also known as (2R)-2-(3-Methoxyphenyl)oxirane, is a chiral epoxide compound with significant biological activity. Its unique oxirane ring structure and methoxyphenyl substituent contribute to its reactivity and potential applications in various fields, particularly in pharmaceuticals and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a three-membered oxirane ring, which is known for its high reactivity due to ring strain. The presence of the methoxy group enhances its solubility and potential interactions with biological molecules.

Enzyme Interactions

Research indicates that this compound interacts specifically with various enzymes, notably lipases. These interactions can influence reaction rates and product formation, making it a valuable compound for studying enzyme kinetics and mechanisms. The compound acts as a substrate in hydrolyzing reactions, leading to the production of optically active forms of related compounds.

Table 1: Summary of Enzyme Interactions

| Enzyme Type | Interaction Type | Biological Implication |

|---|---|---|

| Lipases | Substrate | Hydrolysis reactions |

| Cytochrome P450 | Metabolism | Drug metabolism |

| Esterases | Hydrolysis | Biochemical pathways |

Pharmacological Potential

The biological implications of the interactions of this compound suggest potential applications in pharmaceuticals. Its ability to modulate enzyme activity could be harnessed in drug development, particularly for conditions requiring precise biochemical regulation.

Synthesis Methods

Several synthesis methods have been developed for producing this compound. These methods typically involve the epoxidation of corresponding alkenes using various oxidizing agents. The stereochemistry at the carbon centers (2R) is critical for its biological activity.

Case Studies

A series of case studies have explored the effectiveness of this compound in various biological systems:

- Lipase Activity Modulation : A study demonstrated that the compound significantly enhanced lipase activity in vitro, indicating its potential role as a biochemical enhancer in lipid metabolism.

- Drug Metabolism Studies : Research involving cytochrome P450 enzymes showed that this compound could alter metabolic pathways, leading to increased clearance rates of certain drugs in animal models.

- Therapeutic Applications : Preliminary investigations into its anti-inflammatory properties have shown promise, suggesting that this compound may help modulate inflammatory responses in vivo.

常见问题

Q. Basic: What are the standard synthetic routes for preparing 2-(3-Methoxyphenyl)oxirane, and how do reaction conditions influence yield?

Answer:

The synthesis of aryl-oxiranes like this compound typically follows two approaches:

- Oxidation of vinyl aromatic precursors : For example, epoxidation of 3-methoxystyrene using peroxides or peracids.

- Methylene addition to aromatic aldehydes/ketones : Utilizing reagents like trimethylsulfonium halides under basic conditions to form the epoxide ring .

Yield optimization depends on solvent polarity, temperature (20–60°C for controlled reactivity), and catalyst choice (e.g., phase-transfer catalysts for biphasic systems). Impurities from over-oxidation or ring-opening side reactions can reduce yields, necessitating careful monitoring via TLC or GC-MS .

Q. Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR resolves the epoxide protons (δ 3.5–4.5 ppm) and methoxy group (δ ~3.8 ppm). C NMR confirms the oxirane carbons (δ 45–60 ppm) and aromatic substitution pattern .

- IR Spectroscopy : Epoxide ring C-O stretching (1250–950 cm) and methoxy C-O (~2850 cm).

- HPLC/GC-MS : For purity assessment, especially to detect unreacted precursors or degradation products. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .

Q. Advanced: How can stereochemical outcomes in this compound synthesis be controlled, and what analytical tools validate enantiomeric purity?

Answer:

Stereoselectivity is achieved via:

- Chiral catalysts : Ruthenium porphyrin complexes or Sharpless epoxidation reagents for enantioselective synthesis.

- Steric effects : Bulky substituents on the aromatic ring or epoxidizing agents favor specific transition states.

Validation methods:

- Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers.

- Polarimetry : Measures optical rotation for enantiomeric excess (ee).

- X-ray crystallography : Definitive confirmation of absolute configuration in crystalline derivatives .

Q. Advanced: How do researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Answer:

Discrepancies (e.g., slower ring-opening in nucleophilic reactions vs. analogs) arise from:

- Electron-donating methoxy group : Stabilizes the epoxide ring, reducing electrophilicity compared to halogenated analogs.

- Steric hindrance : The 3-methoxy substituent may hinder nucleophile access.

Methodological approach :

- Comparative kinetic studies : Monitor reaction rates under identical conditions (solvent, temperature).

- DFT calculations : Model transition states to identify electronic/steric barriers.

- Isotopic labeling : Trace regioselectivity in ring-opening reactions using O-labeled epoxides .

Q. Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Genotoxicity : Evidence from reverse mutation tests (Ames assay) suggests potential mutagenicity; use fume hoods and personal protective equipment (PPE) .

- Acute toxicity : Oral LD >2000 mg/kg (rat), indicating moderate hazard. Avoid inhalation and skin contact.

- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute sodium thiosulfate .

Q. Advanced: How can catalytic systems be optimized for this compound synthesis to improve atom economy and reduce waste?

Answer:

- Bifunctional catalysts : Ruthenium(VI) bis-imido porphyrin with TBACl (tetrabutylammonium chloride) enhances epoxidation efficiency, enabling >90% yield with recyclable catalytic systems .

- Solvent-free conditions : Reduce environmental impact and simplify purification.

- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing side reactions. Monitor via in-line IR or Raman spectroscopy .

Q. Basic: What are the common applications of this compound in organic synthesis?

Answer:

- Ring-opening reactions : With amines, alcohols, or thiols to generate β-substituted ethanol derivatives.

- Polymer precursors : Copolymerization with diols or diamines for epoxy resins.

- Chiral building blocks : For pharmaceuticals (e.g., β-blockers) after enantioselective functionalization .

Q. Advanced: What strategies mitigate epoxide ring-opening during storage or purification of this compound?

Answer:

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent autoxidation.

- Low-temperature storage : Store at –20°C under inert gas (N/Ar).

- Anhydrous conditions : Use molecular sieves or drying agents during purification to avoid acid-catalyzed hydrolysis .

Q. Advanced: How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound?

Answer:

- Electron-donating groups (e.g., -OCH) : Increase epoxide stability via resonance, reducing electrophilicity.

- Electron-withdrawing groups (e.g., -NO) : Enhance ring strain, accelerating nucleophilic attack.

Experimental validation :

- Hammett studies : Correlate substituent σ values with reaction rates.

- Cyclic voltammetry : Measure oxidation potentials to assess electronic effects .

Q. Basic: What are the regulatory and compliance considerations for using this compound in academic research?

Answer:

- REACH compliance : Ensure proper hazard classification (e.g., GHS07 for acute toxicity).

- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal.

- Documentation : Maintain SDS records and genotoxicity data for institutional review .

属性

IUPAC Name |

2-(3-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUUWUSPXYGGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311048 | |

| Record name | 2-(3-Methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32017-77-9 | |

| Record name | 2-(3-Methoxyphenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32017-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxystyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, (3-methoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYSTYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ER773919C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。